molecular formula C10H9N3O2 B14853300 5-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde

5-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde

Cat. No.: B14853300
M. Wt: 203.20 g/mol
InChI Key: QQEQODSOWJFUGQ-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a methoxyphenyl group attached to the triazole ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxybenzohydrazide with formic acid and acetic anhydride, leading to the formation of the triazole ring. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: 5-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-carboxylic acid.

    Reduction: 5-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-methanol.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the triazole ring and the aldehyde group allows it to form covalent bonds with target molecules, potentially altering their function.

Comparison with Similar Compounds

    4H-1,2,4-Triazole-3-carbaldehyde: Lacks the methoxyphenyl group, making it less hydrophobic.

    5-Phenyl-4H-1,2,4-triazole-3-carbaldehyde: Similar structure but without the methoxy group, affecting its reactivity and solubility.

    5-(3-Chlorophenyl)-4H-1,2,4-triazole-3-carbaldehyde: Contains a chloro group instead of a methoxy group, which can influence its electronic properties and reactivity.

Uniqueness: The presence of the methoxy group in 5-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde enhances its solubility in organic solvents and can affect its reactivity in chemical reactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-carbaldehyde

InChI

InChI=1S/C10H9N3O2/c1-15-8-4-2-3-7(5-8)10-11-9(6-14)12-13-10/h2-6H,1H3,(H,11,12,13)

InChI Key

QQEQODSOWJFUGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=N2)C=O

Origin of Product

United States

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